molecular formula C13H11F3N2O B14777048 3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine

3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine

Cat. No.: B14777048
M. Wt: 268.23 g/mol
InChI Key: QYJLOYREDVLYQW-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-8-5-10(7-18-12(8)17)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,1H3,(H2,17,18)

InChI Key

QYJLOYREDVLYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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